N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of a chlorinated aromatic ring, methoxy groups, and an isoxazole ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves several steps. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with appropriate reagents to introduce the isoxazolecarboxamide moiety. The reaction conditions often involve the use of solvents like ethyl acetate and purification techniques such as silica gel column chromatography .
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with molecular targets such as serotonin receptors. It acts as an agonist at serotonin 5-HT2A receptors, leading to various physiological effects. This interaction is similar to that of other compounds in the 2C family, which are known for their psychoactive properties .
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be compared to other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Known for its potent hallucinogenic effects.
4-Chloro-2,5-dimethoxyamphetamine (DOC): Another compound with similar psychoactive properties.
2,5-Dimethoxy-4-chloroamphetamine (DOC): Shares structural similarities and pharmacological effects.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-7-13(8(2)21-17-7)14(18)16-10-6-11(19-3)9(15)5-12(10)20-4/h5-6H,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISNRWYAFPNFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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